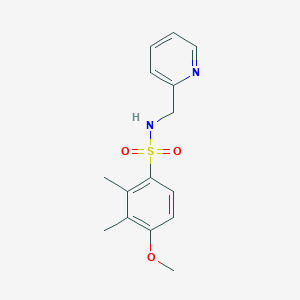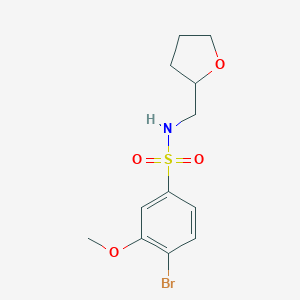
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a synthetic organic compound that features both imidazole and benzoate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitroimidazole, is synthesized through nitration of 2-methylimidazole.
Alkylation: The imidazole derivative is then alkylated with an appropriate alkyl halide, such as 2-bromoethyl 4-fluorobenzoate, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Reduction: The major product of reduction is 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-fluorobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoate derivatives can be formed.
Aplicaciones Científicas De Investigación
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving nitroimidazole derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate involves the reduction of the nitro group to an active intermediate that can interact with biological macromolecules. This interaction can lead to the disruption of DNA synthesis and repair in microorganisms, resulting in antimicrobial activity. The molecular targets include enzymes involved in DNA replication and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications in treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which can impart different pharmacokinetic properties and potentially enhance its activity or selectivity compared to other nitroimidazole derivatives.
Propiedades
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMOOCRUVYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate?
A1: The research paper primarily focuses on the crystal structure of the compound. Key structural details include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)
![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)
![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)











